N2,N5-Dibenzoyl-4-oxo-L-ornithine Methyl Ester

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

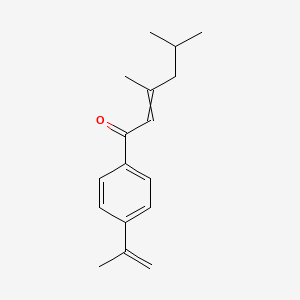

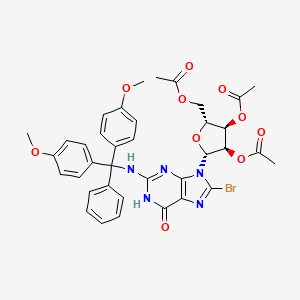

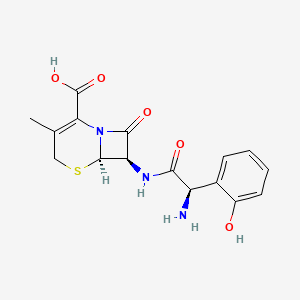

N2,N5-Dibenzoyl-4-oxo-L-ornithine Methyl Ester is a biochemical used for proteomics research . It has a molecular formula of C20H20N2O5 and a molecular weight of 368.38 . This compound is an intermediate in the preparation of L-(+)-Ergothioneine .

Molecular Structure Analysis

The molecular structure of this compound is represented by the formula C20H20N2O5 . The exact mass of the molecule is 368.13722174 .Physical and Chemical Properties Analysis

The molecular weight of this compound is 368.38, and its molecular formula is C20H20N2O5 . Unfortunately, the search results do not provide further details about its physical and chemical properties.Aplicaciones Científicas De Investigación

Imaging of Ornithine Decarboxylase in Malignant Tumors : A derivative of ornithine, N5-[18F]fluoroacetylornithine (N5-[18F]FAO), has been synthesized for positron emission tomography (PET) imaging. This compound is used to measure levels of ornithine decarboxylase (ODC) expression in malignant tumors, including breast cancer, melanoma, and prostate cancer. The synthesis involves fluorination of a precursor compound and high-performance liquid chromatography (HPLC) purification (Turkman, Gelovani, & Alauddin, 2011).

Inhibition of Dihydrofolate Reductase : Ornithine analogues of methotrexate have been synthesized and demonstrated significant inhibition of dihydrofolate reductase, an enzyme involved in DNA synthesis. This research offers insights into potential therapeutic applications in cancer treatment (Kempton, Black, Anstead, Kumar, Blankenship, & Freisheim, 1982).

Synthesis of Microbial Siderophores : Derivatives of N5-acetyl-N5-hydroxy-L-ornithine, a key component of several microbial siderophores, have been synthesized. These siderophores play a crucial role in microbial iron transport systems, indicating potential applications in studying and combating microbial infections (Dolence, Lin, Miller, & Payne, 1991).

Transesterification/Acylation Reactions : N-heterocyclic carbenes, including imidazol-2-ylidenes, are effective catalysts in transesterification involving esters and alcohols. This research has implications for chemical synthesis processes, including the manipulation of ornithine derivatives (Grasa, Gueveli, Singh, & Nolan, 2003).

Propiedades

IUPAC Name |

methyl (2S)-2,5-dibenzamido-4-oxopentanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20N2O5/c1-27-20(26)17(22-19(25)15-10-6-3-7-11-15)12-16(23)13-21-18(24)14-8-4-2-5-9-14/h2-11,17H,12-13H2,1H3,(H,21,24)(H,22,25)/t17-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XEAYQSXSCODKHZ-KRWDZBQOSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(CC(=O)CNC(=O)C1=CC=CC=C1)NC(=O)C2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@H](CC(=O)CNC(=O)C1=CC=CC=C1)NC(=O)C2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20N2O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

368.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(6R,7R)-3-(Acetyloxymethyl)-7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-[2-methyl-1-[(2-methylpropan-2-yl)oxy]-1-oxopropan-2-yl]oxyiminoacetyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B583234.png)